molecular formula C10H9N3O2S B11173419 2-phenoxy-N-(1,3,4-thiadiazol-2-yl)acetamide

2-phenoxy-N-(1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B11173419
M. Wt: 235.26 g/mol
InChI Key: VRDAUBXCUVHEFM-UHFFFAOYSA-N
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Description

2-phenoxy-N-(1,3,4-thiadiazol-2-yl)acetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the thiadiazole ring in its structure contributes to its significant biological potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of phenoxyacetic acid with thiosemicarbazide under acidic conditions to form the intermediate this compound . The reaction is usually carried out in ethanol with the addition of a catalytic amount of hydrochloric acid. The mixture is refluxed for several hours, followed by cooling and filtration to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-phenoxy-N-(1,3,4-thiadiazol-2-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenoxy-N-(1,3,4-thiadiazol-2-yl)acetamide stands out due to its unique combination of the phenoxy and thiadiazole moieties, which contribute to its diverse biological activities.

Properties

Molecular Formula

C10H9N3O2S

Molecular Weight

235.26 g/mol

IUPAC Name

2-phenoxy-N-(1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C10H9N3O2S/c14-9(12-10-13-11-7-16-10)6-15-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13,14)

InChI Key

VRDAUBXCUVHEFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NN=CS2

Origin of Product

United States

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